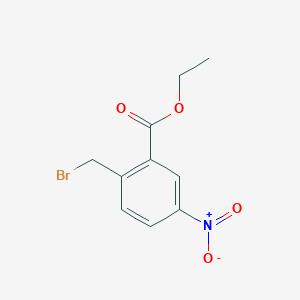
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester is a synthetic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring attached to a phenylalanine moiety, which is further esterified with a methyl group. The unique structure of this compound makes it a valuable subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester typically involves the coupling of 2-pyrazinecarboxylic acid with L-phenylalanine methyl ester. This reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyrazinecarboxylic acid derivatives.
Reduction: Formation of N-(2-Pyrazinylcarbonyl)-L-phenylalaninol.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The phenylalanine moiety may facilitate the compound’s binding to protein targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Pyrazinylcarbonyl)-L-tyrosine Methyl Ester
- N-(2-Pyrazinylcarbonyl)-L-tryptophan Methyl Ester
- N-(2-Pyrazinylcarbonyl)-L-histidine Methyl Ester
Uniqueness
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylalanine moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
methyl (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoate |
InChI |
InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
AGZXSMPTQAISJW-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(tetrahydro-2H-pyran-2-yl)oxy]-3-heptyn-1-ol](/img/structure/B8791664.png)
![tert-Butyl 8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B8791665.png)










